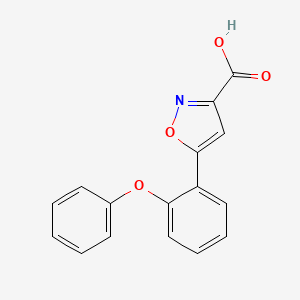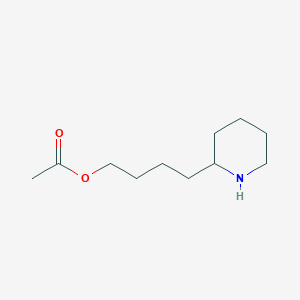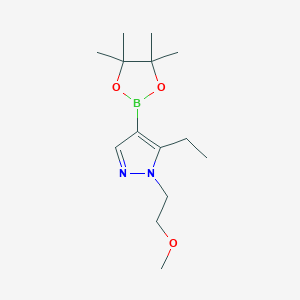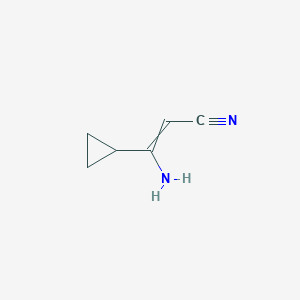
3-Amino-3-cyclopropylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-cyclopropylacrylonitrile is an organic compound with the molecular formula C6H8N2 It is characterized by the presence of an amino group and a cyclopropyl group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylacrylonitrile typically involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the nitrile group. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclopropylacrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-cyclopropylacrylonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclopropylacrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.
Comparison with Similar Compounds
- 3-Amino-3-cyclopropylpropionitrile
- 3-Amino-3-cyclopropylbutyronitrile
- 3-Amino-3-cyclopropylpentanenitrile
Comparison: Compared to its analogs, 3-Amino-3-cyclopropylacrylonitrile exhibits unique reactivity due to the presence of the acrylonitrile moiety. This structural feature imparts distinct chemical properties, making it a valuable compound for specific applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
3-amino-3-cyclopropylprop-2-enenitrile |
InChI |
InChI=1S/C6H8N2/c7-4-3-6(8)5-1-2-5/h3,5H,1-2,8H2 |
InChI Key |
VKEFDICNEDBFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





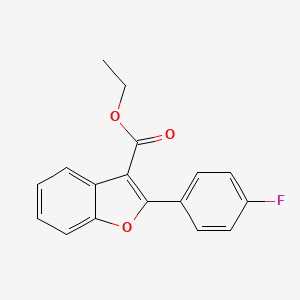
![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
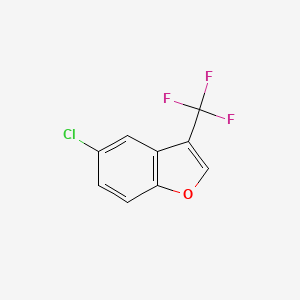

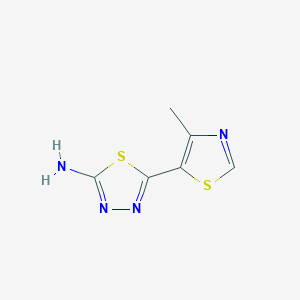
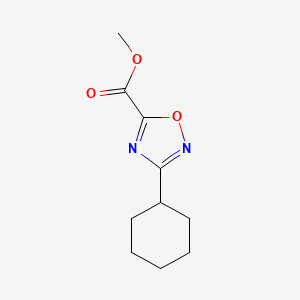
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
